Methyl 2-amino-5-chloro-4-nitrobenzoate
Description
Methyl 2-amino-5-chloro-4-nitrobenzoate is a substituted benzoate ester featuring an amino group at position 2, a nitro group at position 4, and a chlorine atom at position 5 of the benzene ring. The ester functional group and electron-withdrawing nitro and chloro substituents suggest applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
methyl 2-amino-5-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3 |
InChI Key |
AAJYHBAFLIFPEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituent positions and functional groups significantly influence molecular interactions, solubility, and stability. Below is a comparison of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison of Methyl 2-Amino-5-Chloro-4-Nitrobenzoate and Analogs
*Note: The target compound's molecular weight is calculated based on standard atomic masses. † lists "C₁₀H₁₉N" for this compound, which conflicts with benzoate ester stoichiometry. The formula here is inferred from structural analysis.
Key Observations
In contrast, analogs with chloro or methyl groups lack this capability . Bromomethyl substituents (e.g., ) introduce sites for nucleophilic substitution, making them reactive intermediates in synthesis .
Solubility and Lipophilicity :
- Methoxy-substituted analogs () exhibit increased solubility in polar solvents due to the electron-donating OCH₃ group, whereas methyl or chloro groups enhance lipophilicity .
- Free carboxylic acid analogs (–9) show pH-dependent solubility, enabling formulation as salts .
Structural Isomerism :
- Positional isomerism (e.g., 2-Cl vs. 4-Cl in vs. 9) affects molecular packing and crystal morphology, critical for pharmaceutical solid-state properties .
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